

# An In-depth Technical Guide to 4-(Trifluoromethoxy)benzenesulfonamide

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## Compound of Interest

Compound Name: 3-(Trifluoromethoxy)benzenesulfonamide

Cat. No.: B1303423

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CAS Number: 1513-45-7

This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)benzenesulfonamide, a versatile fluorinated organic compound. It is intended for researchers, chemists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and key applications, with a focus on its role as a carbonic anhydrase inhibitor.

## Physicochemical and Structural Information

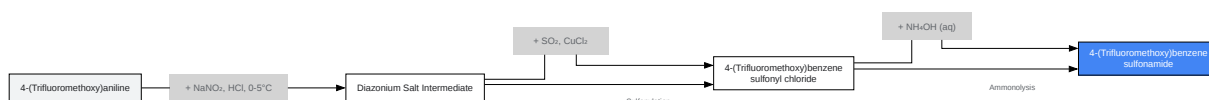
4-(Trifluoromethoxy)benzenesulfonamide is a white to off-white crystalline solid.<sup>[1][2]</sup> The presence of the trifluoromethoxy group (-OCF<sub>3</sub>) significantly influences its chemical characteristics, imparting increased lipophilicity, thermal stability, and metabolic resistance, which are desirable properties in medicinal chemistry and material science.<sup>[1][3]</sup> The sulfonamide moiety (-SO<sub>2</sub>NH<sub>2</sub>) is a well-established pharmacophore known for its ability to act as a zinc-binding group in various metalloenzymes.<sup>[1][4]</sup>

Table 1: Physicochemical and Identification Data for 4-(Trifluoromethoxy)benzenesulfonamide

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| CAS Number        | 1513-45-7  | [2]          |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub> S | [2][5]       |
| Molecular Weight  | 241.18 g/mol   | [2][5]       |
| Appearance        | White to almost white powder/crystal                           | [1][2]       |
| Melting Point     | 147 - 151 °C   | [2]          |
| Purity            | ≥97% (HPLC)  | [2][6]       |
| IUPAC Name        | 4-(trifluoromethoxy)benzenesulfonamide                         | [5]          |
| SMILES            | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N                               | [5]          |
| InChI Key         | RGOJCHYYBKMRLL-UHFFFAOYSA-N                                    | [5]          |
| PubChem CID       | 2777211  | [2][5]       |
| MDL Number        | MFCD00798381   | [2]          |

## Synthesis Pathway and Experimental Protocols

The synthesis of benzenesulfonamide derivatives typically involves a two-step process starting from the corresponding aniline or benzene derivative. A plausible synthetic route for 4-(Trifluoromethoxy)benzenesulfonamide is outlined below.



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**Caption:** Generalized synthetic workflow for 4-(Trifluoromethoxy)benzenesulfonamide.

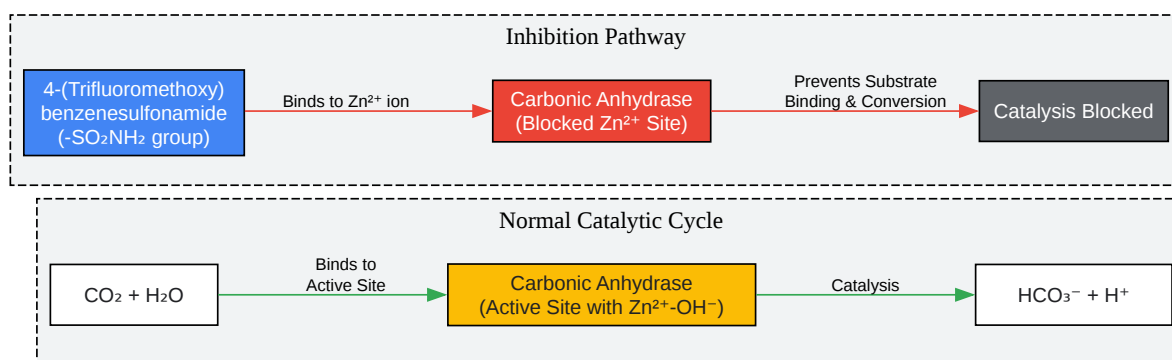
This protocol is a representative method for the synthesis of aromatic sulfonamides.

- Diazotization:
  - Dissolve 4-(Trifluoromethoxy)aniline in a suitable aqueous acid solution (e.g., HCl).
  - Cool the mixture to 0-5°C in an ice-water bath.
  - Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.
- Sulfonylation (Sandmeyer-type reaction):
  - Prepare a solution of sulfur dioxide ( $\text{SO}_2$ ) in a suitable solvent saturated with a copper(II) chloride catalyst.
  - Slowly add the cold diazonium salt solution to the  $\text{SO}_2$  solution.
  - Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
  - Extract the resulting 4-(trifluoromethoxy)benzene sulfonyl chloride into an organic solvent (e.g., diethyl ether or dichloromethane).
- Ammonolysis:
  - Wash the organic extract containing the sulfonyl chloride.
  - Add the extract dropwise to a cooled, concentrated solution of aqueous ammonia ( $\text{NH}_4\text{OH}$ ) with vigorous stirring.
  - Continue stirring until the reaction is complete (monitored by TLC).
  - Acidify the aqueous layer to precipitate the crude product.
- Purification:
  - Collect the crude 4-(Trifluoromethoxy)benzenesulfonamide by filtration.

- Wash the solid with cold water.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

## Biological Activity and Mechanism of Action

Benzenesulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs).<sup>[4][7]</sup> Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.<sup>[8]</sup> There are at least 16 known CA isozymes in mammals, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.<sup>[4]</sup> The primary sulfonamide group ( $-\text{SO}_2\text{NH}_2$ ) is crucial for inhibitory activity, as it coordinates to the  $\text{Zn}^{2+}$  ion in the enzyme's active site, displacing a water molecule and blocking the catalytic cycle.



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